molecular formula C17H14FN3O3 B12014975 [2-(4-Fluorophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate CAS No. 332383-75-2

[2-(4-Fluorophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate

Cat. No.: B12014975
CAS No.: 332383-75-2
M. Wt: 327.31 g/mol
InChI Key: FRLOXIGXSFMMCC-UHFFFAOYSA-N
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Description

[2-(4-Fluorophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate: is a chemical compound with the molecular formula C17H14FN3O3 and a molecular weight of 327.318 g/mol . This compound is known for its unique structure, which includes a fluorophenyl group and a benzotriazole moiety. It is often used in early discovery research due to its rare and unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Fluorophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate typically involves the reaction of 4-fluorophenylacetic acid with benzotriazole in the presence of a coupling agent. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the coupling reaction .

Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [2-(4-Fluorophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of fluorophenyl and benzotriazole groups on biological systems. It can serve as a probe to investigate enzyme interactions and receptor binding .

Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. The presence of the fluorophenyl group can enhance the bioavailability and metabolic stability of drug candidates .

Industry: In the industrial sector, this compound is used in the development of new materials and coatings. Its unique properties make it suitable for applications requiring high thermal and chemical stability .

Mechanism of Action

The mechanism of action of [2-(4-Fluorophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the benzotriazole moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [2-(4-Fluorophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate lies in its combination of a fluorophenyl group and a benzotriazole moiety. This combination provides a balance of hydrophobic and hydrogen-bonding interactions, making it a versatile compound for various applications .

Properties

CAS No.

332383-75-2

Molecular Formula

C17H14FN3O3

Molecular Weight

327.31 g/mol

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate

InChI

InChI=1S/C17H14FN3O3/c18-13-7-5-12(6-8-13)16(22)11-24-17(23)9-10-21-15-4-2-1-3-14(15)19-20-21/h1-8H,9-11H2

InChI Key

FRLOXIGXSFMMCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCC(=O)OCC(=O)C3=CC=C(C=C3)F

solubility

10.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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